molecular formula C14H12N6O B11079845 N-{[5-(pyridin-4-yl)-2H-tetrazol-2-yl]methyl}benzamide

N-{[5-(pyridin-4-yl)-2H-tetrazol-2-yl]methyl}benzamide

Cat. No.: B11079845
M. Wt: 280.28 g/mol
InChI Key: CFBLNTIWSPFUHG-UHFFFAOYSA-N
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Description

N-{[5-(4-PYRIDINYL)-2H-TETRAZOL-2-YL]METHYL}BENZAMIDE is a chemical compound with the molecular formula C14H12N6O It is known for its unique structure, which includes a pyridine ring, a tetrazole ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(4-PYRIDINYL)-2H-TETRAZOL-2-YL]METHYL}BENZAMIDE typically involves the reaction of 4-pyridinecarboxaldehyde with sodium azide to form the tetrazole ring. This intermediate is then reacted with benzoyl chloride to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{[5-(4-PYRIDINYL)-2H-TETRAZOL-2-YL]METHYL}BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{[5-(4-PYRIDINYL)-2H-TETRAZOL-2-YL]METHYL}BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[5-(4-PYRIDINYL)-2H-TETRAZOL-2-YL]METHYL}BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-(5-methyl-2-pyridinyl)benzamide
  • N-Hydroxy-4-(Methyl{[5-(2-Pyridinyl)-2-Thienyl]Sulfonyl}Amino)Benzamide

Uniqueness

N-{[5-(4-PYRIDINYL)-2H-TETRAZOL-2-YL]METHYL}BENZAMIDE is unique due to its combination of a pyridine ring, a tetrazole ring, and a benzamide group. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds .

Properties

Molecular Formula

C14H12N6O

Molecular Weight

280.28 g/mol

IUPAC Name

N-[(5-pyridin-4-yltetrazol-2-yl)methyl]benzamide

InChI

InChI=1S/C14H12N6O/c21-14(12-4-2-1-3-5-12)16-10-20-18-13(17-19-20)11-6-8-15-9-7-11/h1-9H,10H2,(H,16,21)

InChI Key

CFBLNTIWSPFUHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCN2N=C(N=N2)C3=CC=NC=C3

Origin of Product

United States

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